

Spectroscopic Properties of Cobaltous Cyanide: An In-depth Technical Guide

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Compound of Interest

Compound Name: Cobalt (II) cyanide

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Introduction

Cobaltous cyanide, $\text{Co}(\text{CN})_2$, is an inorganic coordination polymer with the structural formula $\text{Co}_3[\text{Co}(\text{CN})_5]_2$. This compound exists as a deep blue, hygroscopic solid and is notable for its insolubility in water. Its unique structure, containing both five-coordinate cobalt centers and charge-balancing Co^{2+} ions, gives rise to interesting spectroscopic and magnetic properties. Understanding these properties is crucial for its potential applications in catalysis, materials science, and as a precursor in the synthesis of more complex coordination compounds. This guide provides a comprehensive overview of the spectroscopic characteristics of cobaltous cyanide, detailing theoretical principles, experimental methodologies, and available data.

Electronic Spectroscopy (UV-Visible)

The electronic spectrum of a transition metal complex provides valuable information about the d-orbital splitting and the coordination environment of the metal ion. For solid samples like cobaltous cyanide, diffuse reflectance spectroscopy is the technique of choice.

Theoretical Background: The blue color of cobaltous cyanide arises from the absorption of light in the visible region, corresponding to d-d electronic transitions of the $\text{Co}(\text{II})$ ions. In the $\text{Co}_3[\text{Co}(\text{CN})_5]_2$ structure, there are two distinct cobalt environments: a five-coordinate $[\text{Co}(\text{CN})_5]^{3-}$ anion and a counter-ion Co^{2+} , likely in an octahedral or tetrahedral coordination environment with bridging cyanide ligands. The overall spectrum is a composite of transitions

from all Co(II) centers. For a high-spin d^7 ion like Co(II), several spin-allowed transitions are expected.

Quantitative Data:

While a complete diffuse reflectance UV-Visible spectrum for solid cobaltous cyanide is not readily available in the reviewed literature, the observed blue color suggests strong absorption in the yellow-orange region of the spectrum (~580-620 nm). For comparison, the aqueous hexaaquacobalt(II) ion, $[\text{Co}(\text{H}_2\text{O})_6]^{2+}$, is pink and exhibits a λ_{max} around 540 nm. The tetrahedral tetrachlorocobaltate(II) ion, $[\text{CoCl}_4]^{2-}$, is blue and has a λ_{max} at approximately 720 nm[1]. The electronic spectrum of Co(II) is highly sensitive to the ligand field strength and coordination geometry.

Compound/Ion	Coordination Geometry	λ_{max} (nm)	Appearance
$[\text{Co}(\text{H}_2\text{O})_6]^{2+}$	Octahedral	~540	Pink
$[\text{CoCl}_4]^{2-}$	Tetrahedral	~720	Blue
$\text{Co}(\text{CN})_2$ (solid)	Mixed (expected)	~580-620 (estimated)	Deep Blue

Experimental Protocol: Diffuse Reflectance UV-Visible Spectroscopy

- **Sample Preparation:** The solid cobaltous cyanide sample is finely ground to a uniform powder to ensure good diffuse reflection. The sample is then placed in a sample holder with a quartz window. Barium sulfate (BaSO_4) or a similar highly reflective material is used as a non-absorbing reference standard.
- **Instrumentation:** A UV-Visible spectrophotometer equipped with a diffuse reflectance integrating sphere accessory is used.
- **Data Acquisition:**
 - A baseline spectrum of the reference material (e.g., BaSO_4) is recorded.
 - The spectrum of the cobaltous cyanide sample is then measured over the desired wavelength range (typically 200-800 nm).

- **Data Processing:** The reflectance data (R) is converted to absorbance or Kubelka-Munk units, $F(R) = (1-R)^2 / 2R$, which is proportional to the absorption coefficient. The resulting spectrum is then plotted as $F(R)$ versus wavelength or wavenumber.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy is a powerful tool for probing the bonding within a molecule, particularly the characteristic vibrations of the cyanide ligand.

Theoretical Background: The cyanide ion (CN^-) has a characteristic stretching vibration ($\nu(\text{C}\equiv\text{N})$) that is sensitive to its coordination mode. In cobaltous cyanide, with its $\text{Co}_3[\text{Co}(\text{CN})_5]_2$ structure, both terminal and bridging cyanide ligands are expected. Bridging cyanides typically exhibit a higher stretching frequency than terminal cyanides.

Quantitative Data:

Specific and complete IR and Raman spectra for solid $\text{Co}(\text{CN})_2$ are not readily available in the surveyed literature. However, data from related cobalt cyanide complexes provide an expected range for the cyanide stretching frequencies. For aqueous cobalt(II)-cyanide complexes, Raman bands are observed in the $2030\text{--}2200\text{ cm}^{-1}$ region. In solid Prussian blue analogues containing Co(II)-NC-Fe(II) linkages, a Raman peak is observed around 2089 cm^{-1} . For mixed-metal bridged complexes like $[(\text{NC})_5\text{Fe(II)(CN)Co(III)(CN)}_5]^{6-}$, the bridging cyanide stretch is observed in the IR and Raman spectra at 2130 cm^{-1} .

Vibrational Mode	Expected Frequency Range (cm^{-1})	Spectroscopic Technique	Notes
$\nu(\text{C}\equiv\text{N})$ Terminal	2050 - 2150	IR, Raman	Expected for the $[\text{Co}(\text{CN})_5]^{3-}$ unit.
$\nu(\text{C}\equiv\text{N})$ Bridging	2100 - 2200	IR, Raman	Expected for Co-CN-Co linkages.
$\delta(\text{Co-CN})$ Bending	< 600	IR, Raman	Cobalt-cyanide bending modes.
$\nu(\text{Co-C})$ Stretching	< 500	IR, Raman	Cobalt-carbon stretching modes.

Experimental Protocols:

Infrared (IR) Spectroscopy:

- **Sample Preparation:** A small amount of the finely ground cobaltous cyanide powder is mixed with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, the powder is placed directly onto the ATR crystal.
- **Instrumentation:** A Fourier Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectrum of the sample is then collected, typically in the range of 4000-400 cm^{-1} .

Raman Spectroscopy:

- **Sample Preparation:** A small amount of the cobaltous cyanide powder is placed in a glass capillary tube or on a microscope slide.
- **Instrumentation:** A Raman spectrometer equipped with a laser source (e.g., 532 nm, 633 nm, or 785 nm) and a sensitive detector is used.
- **Data Acquisition:** The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman intensity versus Raman shift (in cm^{-1}).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Background: Cobalt has one naturally occurring isotope, ^{59}Co , which is NMR active (spin $I = 7/2$). However, Co(II) is a paramagnetic d^7 ion, and the presence of unpaired electrons leads to very rapid nuclear relaxation and large paramagnetic shifts. This typically results in extremely broad lines in solution-state NMR, often making the signals undetectable. Solid-state NMR (ssNMR) can sometimes be used to study paramagnetic compounds, but the technical challenges are significant. For cobalt complexes, NMR is most successfully applied to diamagnetic Co(III) and Co(I) species.

Quantitative Data:

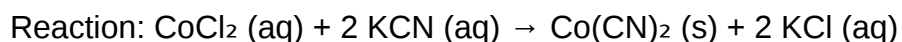
Due to the paramagnetic nature of Co(II), no solution or solid-state ^{59}Co NMR data for cobaltous cyanide has been found in the reviewed literature. The strong paramagnetic effect exerted by the cobalt center would likely prevent the observation of sharp, well-resolved NMR signals under standard conditions.

Experimental Protocol: Solid-State ^{59}Co NMR (Hypothetical)

- **Sample Preparation:** A powdered, crystalline sample of cobaltous cyanide would be packed into a solid-state NMR rotor (e.g., zirconia).
- **Instrumentation:** A high-field solid-state NMR spectrometer equipped with a probe capable of magic-angle spinning (MAS) would be required.
- **Data Acquisition:** Due to the large spectral widths expected for paramagnetic samples, specialized pulse sequences such as those involving wide-line acquisition with fast spinning speeds would be necessary. Experiments would likely need to be performed at very low temperatures to reduce the paramagnetic relaxation effects.

Synthesis of Cobaltous Cyanide

A common laboratory synthesis involves the reaction of a soluble cobalt(II) salt with an alkali metal cyanide in an aqueous solution.



Procedure:

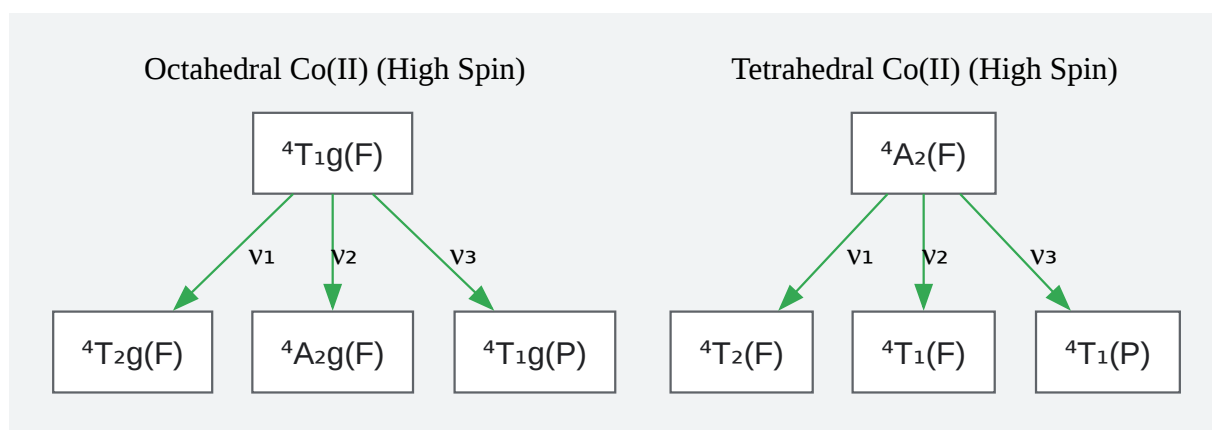
- A solution of potassium cyanide is slowly added to a stirred solution of cobalt(II) chloride at room temperature.
- A reddish-brown precipitate of hydrated cobaltous cyanide, $\text{Co}(\text{CN})_2 \cdot n\text{H}_2\text{O}$, is formed.
- The precipitate is isolated by filtration, washed with water, and then with ethanol.
- The anhydrous deep blue form, $\text{Co}(\text{CN})_2$, can be obtained by heating the hydrated form under vacuum.

Logical and Experimental Workflows

Characterization Workflow for Cobaltous Cyanide

Caption: General workflow for the synthesis and spectroscopic characterization of cobaltous cyanide.

UV-Vis Electronic Transitions in Co(II) Complexes



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Caption: Simplified energy level diagrams for d-d transitions in high-spin Co(II) complexes.

Conclusion

The spectroscopic characterization of cobaltous cyanide presents a unique set of challenges and opportunities. Its insolubility necessitates the use of solid-state techniques such as diffuse reflectance UV-Vis, solid-state IR, and Raman spectroscopy. The paramagnetic nature of the Co(II) ion renders solution NMR impractical and solid-state NMR highly challenging. While a complete set of quantitative spectroscopic data for pure $\text{Co}(\text{CN})_2$ is not readily available in the literature, analysis of related compounds provides a strong basis for interpreting its spectral features. The deep blue color is indicative of d-d transitions in the visible region, and the presence of both terminal and bridging cyanides should give rise to a complex vibrational spectrum in the $2050\text{--}2200\text{ cm}^{-1}$ region. Further research employing these solid-state techniques is required to fully elucidate the rich spectroscopic properties of this fundamental cobalt cyanide compound.

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References

- 1. researchgate.net [researchgate.net]
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